N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4/c29-20(11-6-17-4-2-1-3-5-17)23-18-7-9-19(10-8-18)28-22(31)27(24-25-28)16-21(30)26-12-14-32-15-13-26/h1-11H,12-16H2,(H,23,29)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUSAKDVFFEYOS-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3+2] Cycloaddition for Tetrazole Core Formation
The 1H-tetrazol-1-yl scaffold is synthesized via a [3+2] cycloaddition between sodium azide (NaN₃) and a nitrile precursor. For the target compound, the nitrile must bear the 2-morpholino-2-oxoethyl group. This precursor is prepared by reacting morpholine with bromoacetyl bromide to yield 2-bromo-N-morpholinoacetamide, followed by cyanation using potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C for 12 hours.
The cycloaddition proceeds by heating the nitrile (1 eq) with NaN₃ (1.2 eq) and ammonium chloride (1 eq) in DMF at 110°C for 24 hours, yielding 4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazole. Typical yields range from 70% to 85%, with purity confirmed via ¹H NMR (δ 8.2 ppm, singlet for tetrazole proton).
Functionalization of the Phenyl Ring
Buchwald-Hartwig Coupling for Tetrazole-Phenyl Attachment
The tetrazole intermediate is coupled to 4-aminophenylboronic acid via a palladium-catalyzed Buchwald-Hartwig amination. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%) and Xantphos (10 mol%) as ligands, the reaction proceeds in toluene at 100°C for 18 hours under nitrogen. This yields 4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline with a reported yield of 68%.
Cinnamamide Formation
Amide Coupling with Cinnamic Acid
The aniline intermediate is reacted with cinnamoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0°C to room temperature for 6 hours. Alternatively, a coupling agent such as HATU (1.1 eq) in DMF can be used, yielding the final product after purification via recrystallization from isopropanol.
Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Tetrazole Formation | NaN₃, NH₄Cl, DMF, 110°C | 78% | 95% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | 68% | 92% |
| Amide Coupling | HATU, DIPEA, DMF | 82% | 98% |
Optimization and Purification
Solvent and Temperature Effects
The use of dimethylacetamide (DMA) in the cycloaddition step improves solubility of the nitrile precursor, reducing reaction time to 18 hours. High-pressure conditions (3–5 bar in isopropanol) enhance yields during cinnamamide crystallization, achieving >75% recovery after filtration.
Crystallization Protocols
Crude product is dissolved in hot isopropanol (10 mL/g) and cooled to 0°C, yielding needle-like crystals. Washing with cold isopropanol removes residual DMF, ensuring >99% purity by LC-MS.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, NH), 8.1 (s, 1H, tetrazole), 7.6–7.4 (m, 9H, aromatic), 4.3 (s, 2H, CH₂), 3.6 (m, 8H, morpholine).
- HRMS (ESI+) : m/z calculated for C₂₃H₂₃N₅O₃ [M+H]⁺: 448.1821; found: 448.1819.
Challenges and Mitigation
Regioselectivity in Tetrazole Formation
The [3+2] cycloaddition favors the 1H-tetrazole tautomer due to electron-withdrawing effects of the morpholino group. Use of ZnCl₂ as a catalyst suppresses side reactions, improving regioselectivity to >95%.
Morpholino Group Stability
Exposure to strong acids during amide coupling may cleave the morpholino ring. Employing mild conditions (HATU/DIPEA) preserves integrity, as confirmed by IR (C=O stretch at 1680 cm⁻¹).
Chemical Reactions Analysis
Types of reactions it undergoes: : This compound is involved in various chemical reactions such as oxidation, reduction, and substitution. For instance, it undergoes oxidation to form more reactive intermediates that can be further functionalized.
Common reagents and conditions used in these reactions: : Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically conducted under controlled temperatures and inert atmospheres to avoid unwanted side reactions.
Major products formed from these reactions: : Depending on the reaction conditions, the major products can include oxidized or reduced forms of the parent compound, or various substituted derivatives useful in further synthetic applications.
Scientific Research Applications
Chemistry: : In organic synthesis, this compound serves as a versatile building block for the creation of more complex molecular architectures.
Biology: : Its bioactivity is a subject of significant interest
Medicine: : Preliminary research suggests applications in treating specific diseases due to its potential as an enzyme inhibitor or receptor modulator.
Industry: : This compound also finds applications in material science for the development of advanced materials with unique properties.
Mechanism of Action
Molecular targets and pathways involved: : This compound exerts its effects by interacting with molecular targets such as enzymes or receptors. It can inhibit enzymatic activity by binding to the active site, thus blocking the substrate from accessing it. In signaling pathways, it might modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural Analogues with Modified Tetrazole Substituents
5-Chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide
- Molecular Formula : C₁₈H₁₇ClN₆O₄S
- Molecular Weight : 448.9 g/mol
- Key Differences: Replaces cinnamamide with a thiophene-2-carboxamide group and introduces a chlorine atom. The thiophene ring may alter electronic properties compared to cinnamamide’s conjugated system .
N-(4-(4-(2-Methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide
- Molecular Formula : C₁₉H₁₉N₅O₃
- Molecular Weight : 365.4 g/mol
- Key Differences: Substitutes morpholino with a methoxyethyl group. This reduces molecular weight and polarity, likely decreasing solubility but increasing lipophilicity, which could enhance membrane permeability .
2-((4-Fluorophenyl)thio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide
- Molecular Formula : C₁₈H₁₈FN₅O₃S
- Molecular Weight : 403.4 g/mol
- Key Differences: Incorporates a fluorophenylthioacetamide group. The thioether linkage may influence redox properties .
N-(4-(4-(2-Amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide
- Molecular Formula : C₁₈H₁₈N₆O₅
- Molecular Weight : 398.4 g/mol
- Key Differences: Replaces morpholino with an amino-oxoethyl group and adds a 3-methoxyphenoxyacetamide moiety. The amino group could facilitate hydrogen bonding, while the methoxy group may enhance solubility .
Functional Group Impact on Properties
| Compound | Key Functional Groups | Potential Biological Implications |
|---|---|---|
| Target Compound | Morpholino, cinnamamide | Enhanced solubility (morpholino), π-π interactions (cinnamamide) |
| Thiophene-2-carboxamide analog | Thiophene, chlorine | Increased electronegativity, altered binding specificity |
| Methoxyethyl analog | Methoxyethyl | Higher lipophilicity, improved membrane permeability |
| Fluorophenylthioacetamide | Fluorine, thioether | Metabolic stability, redox modulation |
| Amino-oxoethyl analog | Amino-oxoethyl, methoxyphenoxy | Hydrogen bonding, solubility enhancement |
Comparison with Oxadiazole-Based Analogs
Compounds like N1,N5-bis[4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]glutaramide () replace tetrazole with oxadiazole. Oxadiazoles are less acidic than tetrazoles, which may reduce ionization at physiological pH. This substitution could affect prodrug activation mechanisms or target engagement .
Limitations in Comparative Data
Physical properties (e.g., melting points, solubility) and biological activity data are largely absent in the evidence, limiting direct pharmacological comparisons. For instance, the target compound lacks reported density, boiling point, or bioactivity metrics .
Biological Activity
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide is a complex compound that has garnered attention for its potential biological activities. This article explores its structure, mechanisms of action, and various biological effects based on recent research findings.
Structural Overview
The compound features several notable structural elements:
- Tetrazole Ring : Known for its role in enzyme inhibition and pharmacological activities.
- Cinnamide Moiety : This part of the molecule can engage in hydrogen bonding with enzyme active sites, enhancing its potential as an inhibitor.
- Morpholine Group : Often associated with antibacterial properties, this group may enhance the compound's solubility and biological compatibility.
Research indicates that this compound may exert its biological effects through several pathways:
- Antioxidant Activity : The compound is suggested to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular antioxidant defenses. This activation leads to increased expression of antioxidant genes and enhanced glutathione levels, providing cytoprotection against oxidative stress .
- Antibacterial Properties : The presence of the morpholine group suggests potential antibacterial activity, which has been documented in similar morpholine derivatives. Future studies could assess the efficacy of this compound against various bacterial strains .
- Interaction with Enzymes : The structural features allow for interaction with specific enzymes, potentially inhibiting their activity and affecting metabolic pathways relevant to human diseases .
Antioxidant Properties
A study focused on N-phenyl cinnamamide derivatives demonstrated their ability to protect hepatocytes from oxidative stress by inducing glutathione synthesis via the Nrf2 pathway. The compound exhibited significant luciferase activity in HepG2 cells, indicating its potential as an antioxidant .
| Compound | Mechanism | Effect |
|---|---|---|
| This compound | Nrf2 Activation | Increases glutathione levels |
| N-Phenyl Cinnamamide | Antioxidant Response Element (ARE) Activation | Protects against oxidative stress |
Antibacterial Activity
Morpholine derivatives have shown antibacterial properties in various studies. Investigating the specific antibacterial efficacy of this compound could reveal its potential as a therapeutic agent against resistant bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
